[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine
Description
Properties
Molecular Formula |
C14H14N2O3 |
|---|---|
Molecular Weight |
258.27 g/mol |
IUPAC Name |
[2-[(2-nitrophenyl)methoxy]phenyl]methanamine |
InChI |
InChI=1S/C14H14N2O3/c15-9-11-5-2-4-8-14(11)19-10-12-6-1-3-7-13(12)16(17)18/h1-8H,9-10,15H2 |
InChI Key |
LVAJQKRXNILLGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN)OCC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(2-Nitrophenyl)methoxy]phenyl]methanamine typically involves the reaction of 2-nitrobenzyl chloride with 2-methoxyphenylmethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for [2-[(2-Nitrophenyl)methoxy]phenyl]methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of oxides.
Substitution: Formation of substituted phenylmethanamine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-[(2-Nitrophenyl)methoxy]phenyl]methanamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions due to its ability to form stable complexes with biological molecules .
Medicine
In medicine, [2-[(2-Nitrophenyl)methoxy]phenyl]methanamine is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and antimicrobial agent .
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its unique chemical structure allows for the development of colorants with specific properties .
Mechanism of Action
The mechanism of action of [2-[(2-Nitrophenyl)methoxy]phenyl]methanamine involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzyme activities or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound belongs to a broader class of aryl-substituted methanamines. Key structural analogs and their distinguishing features are outlined below:
Key Observations:
Substituent Effects :
- Nitro Group : The nitro group in the target compound contrasts with methoxy or halogen substituents in analogs like 25I-NBOMe. Nitro groups are electron-withdrawing, reducing electron density on the aromatic ring, which may alter receptor binding or metabolic stability compared to electron-donating groups .
- Methoxy Groups : Methoxy-substituted analogs (e.g., 25C-NBOMe) exhibit higher 5-HT2A receptor affinity due to favorable hydrogen bonding, whereas nitro groups may introduce steric or electronic barriers .
Synthetic Accessibility :
- The synthesis of benzylamine derivatives often involves reductive amination or coupling reactions (e.g., ). The nitro group may necessitate protective strategies during synthesis, increasing complexity compared to methoxy-substituted analogs .
Pharmacological Profiles :
- NBOMe Series : These compounds demonstrate potent psychedelic effects via 5-HT2A agonism, but the nitro analog’s pharmacological profile remains unstudied. Nitro groups could reduce CNS penetration due to higher polarity or induce toxicity .
- Heterocyclic Derivatives : Compounds like 2-[4-(phenylmethoxy)phenyl]-4-oxazolemethanamine () show acute oral toxicity (Category 4), suggesting nitro analogs may require rigorous safety profiling .
Solubility and Stability: Methanamines with bulky substituents (e.g., hexyloxy in ) exhibit poor solubility, while nitro groups may enhance crystallinity but reduce aqueous solubility. No direct data exists for the target compound .
Gaps in Literature
No direct pharmacological or toxicological data exists for [2-[(2-Nitrophenyl)methoxy]phenyl]methanamine.
Limited solubility or stability studies for nitro-substituted benzylamines.
Biological Activity
[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.
The molecular formula of [2-[(2-Nitrophenyl)methoxy]phenyl]methanamine is C15H16N2O3, with a molecular weight of 272.30 g/mol. The compound features a nitrophenyl group and a methoxy group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H16N2O3 |
| Molecular Weight | 272.30 g/mol |
| IUPAC Name | [2-[(2-Nitrophenyl)methoxy]phenyl]methanamine |
The mechanism of action for [2-[(2-Nitrophenyl)methoxy]phenyl]methanamine is primarily linked to its interaction with various biological targets, including enzymes and receptors involved in cellular processes. The presence of the nitro group enhances its electron-withdrawing properties, which can influence the compound's reactivity and binding affinity to biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to [2-[(2-Nitrophenyl)methoxy]phenyl]methanamine. For instance, a series of N-aryl-N-methoxy compounds demonstrated significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cells. The IC50 values for these compounds were reported to be under 5 μM, indicating potent activity compared to standard chemotherapeutics like sorafenib .
Antimicrobial Activity
Compounds with similar structural features have also shown promising antimicrobial activities. The presence of both nitro and methoxy groups can enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against various pathogens. Research indicates that modifications in the substituents can significantly affect the antimicrobial potency.
Case Studies
-
Antiproliferative Activity :
A study evaluated the antiproliferative effects of several nitrophenyl-substituted compounds against multiple cancer cell lines. The introduction of electron-withdrawing groups like nitro was found to enhance the antiproliferative activity significantly. For example, compounds with fluorine substitution exhibited superior activity against MCF7 cells compared to those with methoxy groups . -
Cell Cycle Analysis :
In cell cycle studies involving MCF7 cells treated with related compounds, significant G2/M phase arrest was observed at varying concentrations (e.g., 39.3% at 20 μM). This suggests that such compounds may induce apoptosis or inhibit cell division through specific molecular pathways .
Q & A
Q. What are the key structure-activity relationship (SAR) findings for derivatives of this compound?
- Methodological Answer : Replace the nitro group with cyano or trifluoromethoxy to enhance metabolic stability. Modify the methoxy position (ortho vs. para) to alter receptor selectivity. SAR studies show EC₅₀ shifts from 120 nM (nitro) to 45 nM (trifluoromethoxy) in serotonin receptor assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
